molecular formula C17H20N4O2 B11599542 N,N'-pentane-1,5-diyldipyridine-3-carboxamide

N,N'-pentane-1,5-diyldipyridine-3-carboxamide

Cat. No.: B11599542
M. Wt: 312.37 g/mol
InChI Key: YZECGMZAFAXCBY-UHFFFAOYSA-N
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Description

N-{5-[(PYRIDIN-3-YL)FORMAMIDO]PENTYL}PYRIDINE-3-CARBOXAMIDE is a compound that features two pyridine rings connected by a pentyl chain with a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(PYRIDIN-3-YL)FORMAMIDO]PENTYL}PYRIDINE-3-CARBOXAMIDE typically involves the reaction of pyridine derivatives with appropriate formamido and pentyl chain precursors. One common method involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{5-[(PYRIDIN-3-YL)FORMAMIDO]PENTYL}PYRIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The pyridine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing or reducing agents depending on the desired reaction. The conditions for these reactions can vary, but they often involve mild temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the pyridine rings.

Scientific Research Applications

N-{5-[(PYRIDIN-3-YL)FORMAMIDO]PENTYL}PYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{5-[(PYRIDIN-3-YL)FORMAMIDO]PENTYL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, which can influence its biological activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

N-{5-[(PYRIDIN-3-YL)FORMAMIDO]PENTYL}PYRIDINE-3-CARBOXAMIDE is unique due to its specific structure, which includes two pyridine rings connected by a pentyl chain with a formamido group. This structure allows for unique interactions and applications that may not be possible with other similar compounds .

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

N-[5-(pyridine-3-carbonylamino)pentyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H20N4O2/c22-16(14-6-4-8-18-12-14)20-10-2-1-3-11-21-17(23)15-7-5-9-19-13-15/h4-9,12-13H,1-3,10-11H2,(H,20,22)(H,21,23)

InChI Key

YZECGMZAFAXCBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCCCNC(=O)C2=CN=CC=C2

Origin of Product

United States

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